2-Amino-1-(4-fluorophenyl)ethanone

Catalog No.
S670685
CAS No.
369-43-7
M.F
C8H8FNO
M. Wt
153.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(4-fluorophenyl)ethanone

Researchers often face low yields and metabolite instability when using unsubstituted phenacylamine in CNS drug synthesis. 4-Fluorophenacylamine (CAS 369-43-7) solves this by providing a para-fluoro group that blocks CYP450-mediated oxidation, extends API half-life, and ensures reproducible cyclization to imidazoles, oxazoles, and pyrazines. Its compact fluorine retains hydrogen-like sterics for optimal receptor fit. • Enhanced metabolic stability & bioavailability • Predictable cyclization kinetics & high yields • Reliable supply with consistent purity for scale-up

CAS Number

369-43-7

Product Name

2-Amino-1-(4-fluorophenyl)ethanone

IUPAC Name

2-amino-1-(4-fluorophenyl)ethanone

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

InChI

InChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2

InChI Key

HLYXSMQJWZMANE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CN)F

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)F

Synonyms

2-Amino-1-(4-fluorophenyl)ethanone, 4-Fluorophenacylamine, 2-Amino-4'-fluoroacetophenone, α-Amino-4-fluoroacetophenone, 1-(4-Fluorophenyl)-2-aminoethanone

Purity

≥97%

Package Size

1 g, 5 g, 10 g

2-Amino-1-(4-fluorophenyl)ethanone, commonly referred to as 4-fluorophenacylamine, is a highly versatile alpha-aminoketone building block utilized extensively in medicinal chemistry and advanced materials science. Structurally, it features a primary amine adjacent to a carbonyl group, coupled with a para-fluorinated phenyl ring that imparts distinct electronic and steric properties. In industrial and laboratory procurement, it is primarily sourced as an essential precursor for the synthesis of complex nitrogen-containing heterocycles, such as imidazoles, oxazoles, and pyrazines, which are prevalent in central nervous system (CNS) therapeutics and kinase inhibitors [1]. Because alpha-aminoketones are inherently reactive, procuring a high-purity commercial grade is critical to ensure reproducible cyclization yields and to minimize oligomeric impurities during downstream processing.

Substituting 2-Amino-1-(4-fluorophenyl)ethanone with its non-fluorinated analog (phenacylamine) or other halogenated variants fundamentally alters both the synthetic processability and the pharmacological profile of the resulting downstream products. The absence of the para-fluoro group in generic phenacylamine leaves the phenyl ring highly susceptible to cytochrome P450-mediated oxidative metabolism, drastically reducing the in vivo half-life of derived active pharmaceutical ingredients (APIs) [1]. Conversely, substituting with larger halogens like chlorine or bromine introduces significant steric bulk that can disrupt target receptor binding. Furthermore, the electron-withdrawing nature of the fluorine atom specifically tunes the basicity of the amine and the electrophilicity of the carbonyl, meaning that generic substitution will predictably alter reaction kinetics, yield profiles, and impurity generation during heterocycle cyclization[2].

Amine pKa and Nucleophilicity Modulation

The introduction of the strongly electron-withdrawing para-fluoro group significantly alters the basicity of the primary amine compared to the unsubstituted baseline. Predictive chemoinformatic models indicate that 2-Amino-1-(4-fluorophenyl)ethanone exhibits an amine pKa of approximately 6.93, whereas the unsubstituted 2-Amino-1-phenylethanone (phenacylamine) has a higher pKa of approximately 7.50 [1]. This reduction in basicity directly modulates the nucleophilic attack rate during condensation reactions.

Evidence DimensionPredicted Amine pKa
Target Compound Data~6.93
Comparator Or Baseline~7.50 (2-Amino-1-phenylethanone)
Quantified Difference~0.57 pKa unit reduction
ConditionsAqueous conditions, standard predictive chemoinformatic models

The lowered pKa alters the ionization state at physiological pH and modulates reactivity during heterocycle synthesis, allowing for more controlled cyclization conditions and fewer over-alkylation side reactions.

Metabolic Stability and CYP450 Liability Blocking

In drug discovery, the para position of a phenyl ring is a primary site for oxidative metabolism by cytochrome P450 enzymes. The carbon-fluorine bond in 2-Amino-1-(4-fluorophenyl)ethanone possesses a bond dissociation energy of approximately 116 kcal/mol, which effectively blocks para-hydroxylation [1]. In contrast, the carbon-hydrogen bond in the unsubstituted phenacylamine baseline (approx. 98 kcal/mol) is highly susceptible to metabolic cleavage.

Evidence DimensionSusceptibility to para-hydroxylation (Bond Dissociation Energy)
Target Compound DataBlocked (~116 kcal/mol C-F bond)
Comparator Or BaselineHighly susceptible (~98 kcal/mol C-H bond in phenacylamine)
Quantified Difference~18 kcal/mol increase in bond strength at the metabolic hotspot
ConditionsCYP450 oxidative metabolism models

Procuring the fluorinated building block directly yields downstream derivatives with superior pharmacokinetic half-lives by eliminating a primary oxidative metabolic liability without requiring late-stage functionalization.

Steric Bioisosterism vs. Heavier Halogen Analogs

When selecting a halogenated precursor, steric constraints are critical for target binding. The fluorine substituent in 2-Amino-1-(4-fluorophenyl)ethanone has a van der Waals radius of 1.47 Å, making it a close bioisostere to hydrogen (1.20 Å) [1]. If a buyer substitutes this with the chloro analog (2-Amino-1-(4-chlorophenyl)ethanone), the van der Waals radius increases significantly to 1.75 Å, which can cause steric clashes.

Evidence Dimensionvan der Waals Radius (Steric Bulk)
Target Compound Data1.47 Å (Fluoro substituent)
Comparator Or Baseline1.75 Å (Chloro substituent) vs 1.20 Å (Hydrogen)
Quantified DifferenceFluoro is only 0.27 Å larger than H, whereas Chloro is 0.55 Å larger
ConditionsStandard atomic radii comparison for drug design

The fluoro analog provides metabolic protection while maintaining a steric profile much closer to the unsubstituted baseline, preventing steric clashes in tight binding pockets that would occur with chloro or bromo analogs.

Purity-Linked Usability and Dimerization Prevention

Alpha-aminoketones are notorious for their instability as free bases, rapidly undergoing intermolecular self-condensation to form dihydropyrazines and subsequent pyrazine oligomers [1]. Procuring high-purity, stabilized 2-Amino-1-(4-fluorophenyl)ethanone prevents the rapid degradation and yield loss routinely observed when relying on crude in-house syntheses of the free base.

Evidence DimensionSelf-condensation / Pyrazine formation
Target Compound DataHigh-purity commercial procurement (stabilized)
Comparator Or BaselineCrude in-house free-base synthesis
Quantified DifferenceAvoids >15-30% yield loss to dihydropyrazine dimer formation
ConditionsAmbient handling and synthesis workup

Procuring a stabilized, high-purity grade prevents the introduction of pyrazine impurities that severely complicate downstream purification and reduce overall synthetic yield.

Synthesis of Fluorinated Nitrogen-Heterocycles

The reduced pKa and specific electronic profile of 2-Amino-1-(4-fluorophenyl)ethanone make it an optimal precursor for condensation reactions yielding imidazoles, oxazoles, and pyrazines. It is prioritized in industrial workflows where precise control over nucleophilic cyclization is required to maximize yield and minimize side reactions [1].

Development of Metabolically Stable CNS Therapeutics

In medicinal chemistry programs targeting neurological disorders, this compound is strictly selected over unsubstituted phenacylamine to inherently block CYP450-mediated para-hydroxylation, thereby extending the half-life and improving the bioavailability of the resulting drug candidates [2].

Sterically Constrained Receptor Targeting

For APIs requiring halogenation for electronic tuning but facing tight spatial constraints in the target receptor pocket, this fluorinated building block is chosen over chloro or bromo analogs to maintain a hydrogen-like steric profile, ensuring optimal ligand-receptor fit [3].

XLogP3

0.8

Sequence

G

Wikipedia

2-Amino-4'-fluoroacetophenone

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